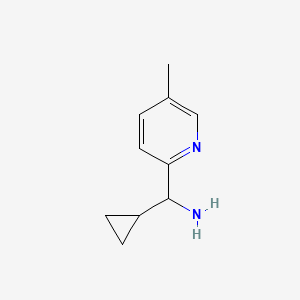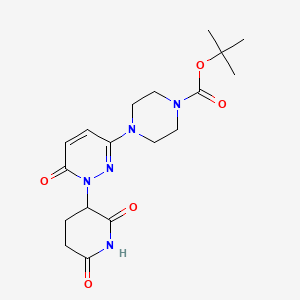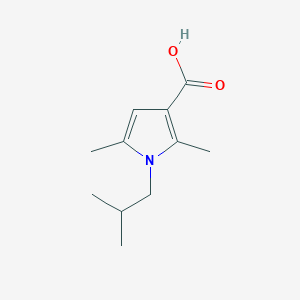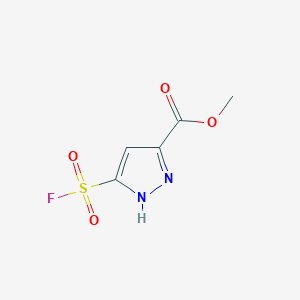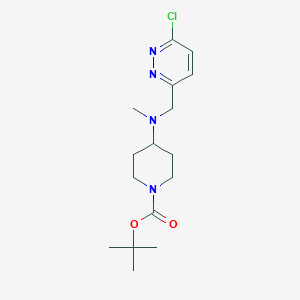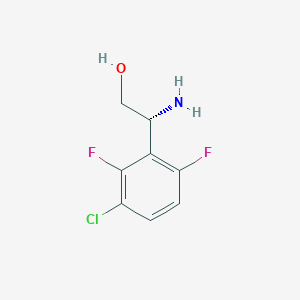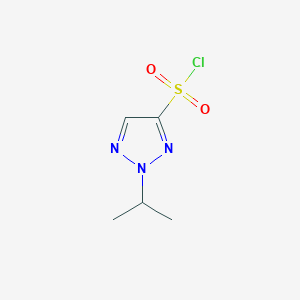
4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromine and fluorine atom on the benzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluorobenzyl chloride and piperidin-4-ol.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidin-4-ol reacts with 4-bromo-3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(4-Bromo-3-fluorobenzyl)piperidin-4-one.
Reduction: Formation of 4-(4-Bromo-3-fluorobenzyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological properties.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-3-fluorobenzyl)piperidine: Lacks the hydroxyl group on the piperidine ring.
4-(4-Bromo-3-fluorobenzyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.
4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl derivatives: Similar structure but with a piperazine ring.
Uniqueness
4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is unique due to the presence of both bromine and fluorine atoms on the benzyl group, as well as the hydroxyl group on the piperidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H15BrFNO |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
4-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-10-2-1-9(7-11(10)14)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
ZSQCHZXVTIRFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)

![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
